

Application Notes and Protocols: Dmp-543 as a KCNQ Channel Blocker in Electrophysiology

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Compound of Interest

Compound Name: Dmp-543

Cat. No.: B1670832

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Introduction

Dmp-543 is a potent antagonist of voltage-gated potassium channels of the KCNQ (Kv7) family. As a structural analog of linopirdine and XE991, **Dmp-543** offers a valuable tool for investigating the physiological roles of KCNQ channels and for the development of novel therapeutics targeting these channels. KCNQ channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing **Dmp-543** in electrophysiological studies to characterize its effects on KCNQ channels.

Quantitative Data

While specific IC₅₀ values for **Dmp-543** on individual KCNQ channel subtypes are not extensively documented in publicly available literature, its potency as a KCNQ channel blocker can be inferred from its effects on neurotransmitter release, which is regulated by KCNQ channel activity. **Dmp-543** is reported to be more potent than linopirdine both in vitro and in vivo.^[1] For comparative purposes, the IC₅₀ values for the related compound XE991 are provided below.

Table 1: Potency of **Dmp-543** in Neurotransmitter Release Assays

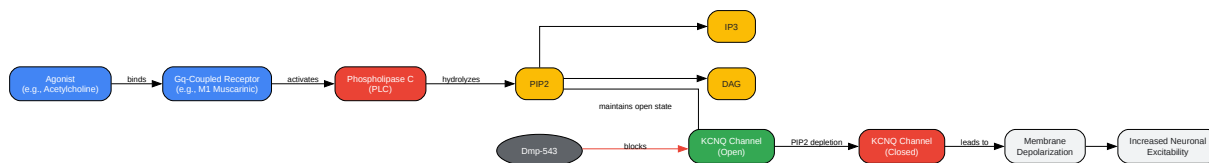
| Neurotransmitter | EC50 (μM) | Cell/Tissue Type | Reference |
|------------------|-----------|------------------|-----------|
| Acetylcholine | 0.70 | Rat brain slices | [1] |
| Dopamine | 0.25 | Not specified | |
| Glutamate | 0.22 | Not specified | |

Table 2: Comparative IC50 Values for the KCNQ Channel Blocker XE991

| KCNQ Subtype | IC50 (μM) | Cell Type | Reference |
|------------------|------------|--|-----------|
| KCNQ2/3 | 0.6 - 0.98 | Not specified | |
| KCNQ1 | 0.75 | Not specified | |
| KCNQ1/KCNE1 | 11.1 | Not specified | |
| Native M-current | 5.8 | Murine portal vein smooth muscle cells | [2] |

Signaling Pathways

KCNQ channels are key effectors in cellular signaling pathways that modulate neuronal excitability. A primary regulatory mechanism involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for KCNQ channel activity. Gq/11-coupled receptors, such as muscarinic acetylcholine receptors, when activated, stimulate phospholipase C (PLC), leading to the breakdown of PIP2 and subsequent closure of KCNQ channels. This inhibition of the M-current, a slow potassium current mediated by KCNQ channels, results in membrane depolarization and increased neuronal firing.





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References

- 1. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
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